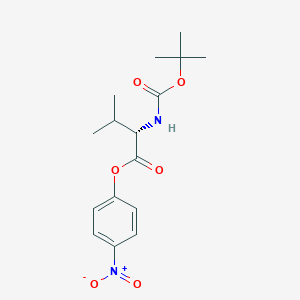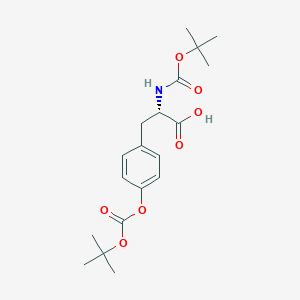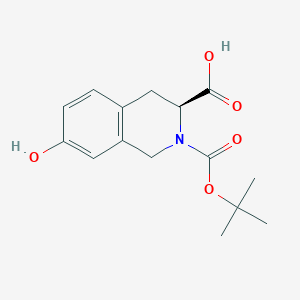
Boc-Met(O)-Oh
概要
説明
Boc-Met(O)-Oh, also known as tert-butoxycarbonyl-methionine sulfoxide, is a derivative of methionine, an essential amino acid. The tert-butoxycarbonyl group is used as a protecting group for the amino group, while the sulfoxide group is an oxidized form of the sulfur atom in methionine. This compound is commonly used in peptide synthesis and serves as an intermediate in various biochemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Met(O)-Oh typically involves the protection of the amino group of methionine with a tert-butoxycarbonyl group, followed by the oxidation of the sulfur atom to form the sulfoxide. The general steps are as follows:
Protection of the Amino Group: Methionine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile. This reaction forms the tert-butoxycarbonyl-protected methionine.
Oxidation of the Sulfur Atom: The protected methionine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfoxide.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is scaled up using larger reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.
化学反応の分析
Types of Reactions
Boc-Met(O)-Oh undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Reduction: The sulfoxide group can be reduced back to the thioether using reducing agents such as dithiothreitol or sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Reduction: Dithiothreitol or sodium borohydride in aqueous or organic solvents.
Major Products Formed
Deprotection: Methionine sulfoxide.
Substitution: Various substituted methionine derivatives.
Reduction: Methionine.
科学的研究の応用
Boc-Met(O)-Oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the incorporation of methionine sulfoxide residues.
Biochemical Studies: It is used to study the effects of methionine oxidation on protein structure and function.
Pharmaceutical Research: It is employed in the development of drugs targeting oxidative stress-related diseases, as methionine sulfoxide is a marker of oxidative damage.
Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The mechanism of action of Boc-Met(O)-Oh involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions. The sulfoxide group can participate in redox reactions, influencing the oxidative state of proteins and peptides. The molecular targets and pathways involved include:
Redox Regulation: The sulfoxide group can modulate the redox state of proteins, affecting their activity and stability.
Protein Structure: The incorporation of methionine sulfoxide can alter protein folding and function, providing insights into oxidative stress mechanisms.
類似化合物との比較
Boc-Met(O)-Oh can be compared with other similar compounds, such as:
Boc-Met-OH: The non-oxidized form of this compound, lacking the sulfoxide group.
Fmoc-Met(O)-Oh: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl) instead of tert-butoxycarbonyl.
Ac-Met(O)-Oh: Acetyl-methionine sulfoxide, where the amino group is protected by an acetyl group instead of tert-butoxycarbonyl.
Uniqueness
This compound is unique due to its combination of the tert-butoxycarbonyl protecting group and the sulfoxide functional group. This combination allows for specific applications in peptide synthesis and oxidative stress studies, making it a valuable tool in biochemical and pharmaceutical research.
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSDTYGQCVACMH-ISJKBYAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428575 | |
| Record name | Boc-Met(O)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34805-21-5 | |
| Record name | Boc-Met(O)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Boc-Met(O)-OH in the synthesis of IGF-I?
A: this compound serves as a protected form of the amino acid methionine sulfoxide. In the solid-phase synthesis of IGF-I, this compound is incorporated into the growing peptide chain on the resin. The "Boc" group acts as a temporary protecting group for the amino group of methionine sulfoxide, while the "O" denotes the oxidation state of the sulfur atom in the side chain. This protection strategy is crucial to ensure that the amino acid is coupled at the desired position and with the correct stereochemistry during peptide chain assembly. []
Q2: Why is a longer coupling time required for this compound compared to other amino acids in the synthesis?
A: The research paper states that a 40-minute coupling time was employed for this compound, compared to the standard 20-minute coupling time for most other Boc-protected amino acids. [] This extended coupling time might be attributed to steric hindrance. The presence of the bulky sulfoxide group on the methionine side chain could hinder the approach of the activated this compound to the reactive site on the growing peptide chain attached to the resin. The longer reaction time allows for a more complete coupling reaction despite this steric hindrance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















